molecular formula C32H62O4 B149431 Ditridecyl adipate CAS No. 16958-92-2

Ditridecyl adipate

Cat. No.: B149431
CAS No.: 16958-92-2
M. Wt: 510.8 g/mol
InChI Key: LZJUZSYHFSVIGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ditridecyl adipate, also known as this compound, is a useful research compound. Its molecular formula is C32H62O4 and its molecular weight is 510.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Plastics -> Polymer Type -> PUR; PVC (soft). However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolic Homeostasis and Adipose Tissue Crosstalk

Research has emphasized the role of adipocytes (fat cells) in regulating systemic nutrient and energy homeostasis. This involves communication between the adipocyte and various organ systems, adjusting gene expression, hormone exocytosis, and nutrient flux to balance metabolic demands. Adipocytes secrete critical mediators like adiponectin, leptin, and fatty acids, which are central to metabolic homeostasis (Stern, Rutkowski, & Scherer, 2016).

Endocrine-Mediated Properties of Adipate Esters

A study on di(2-ethylhexyl)adipate (DEHA) revealed its potential endocrine-mediated properties, suggesting a disturbance in the estrous cycle and ovarian follicle atresia in high doses (Miyata et al., 2006).

Adipocytokines in Obesity and Metabolic Disease

Obesity and associated metabolic diseases have been linked to the dysfunction of adipocytokines - hormones secreted by adipose tissue. This dysfunction contributes to a range of metabolic diseases, emphasizing the importance of adipose tissue in endocrine and inflammatory roles (Cao, 2014).

Plasticizer Effects on Lipid Metabolism

Research on diisobutyl adipate (DIBA), a non-phthalate plasticizer, suggests that it might disrupt intracellular lipid metabolism homeostasis by targeting the PPARγ pathway. This highlights the potential impact of adipate esters on lipid metabolism (Wei et al., 2023).

Engineering Microbial Metabolism for Adipate Production

Studies have focused on the bio-upcycling of plastics through microbial metabolism of dicarboxylates like adipic acid. Pseudomonas putida was genetically engineered to efficiently metabolize these compounds, demonstrating the potential for environmentally friendly recycling methods (Ackermann et al., 2021).

Estrogenicity Evaluation of Adipate Esters

Research assessing the estrogenic activity of Di-(2-ethylhexyl) adipate (DEHA) indicated that it might not act as an endocrine disrupter with estrogenic activity, despite some changes in organ weights in high-dose groups (Park et al., 2007).

Safety and Hazards

Ditridecyl Adipate is stable under normal conditions but can easily hydrolyze under strong acid or strong alkali conditions . It is a flammable material and can cause irritation to the skin, eyes, and respiratory system .

Properties

IUPAC Name

ditridecyl hexanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H62O4/c1-3-5-7-9-11-13-15-17-19-21-25-29-35-31(33)27-23-24-28-32(34)36-30-26-22-20-18-16-14-12-10-8-6-4-2/h3-30H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZJUZSYHFSVIGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCOC(=O)CCCCC(=O)OCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H62O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9027786
Record name Bis(tridecyl) adipate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9027786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

510.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Clear colorless liquid with a mild odor; [ExxonMobil MSDS]
Record name Hexanedioic acid, 1,6-ditridecyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexanedioic acid, ditridecyl ester
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/13169
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

16958-92-2
Record name Ditridecyl adipate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16958-92-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ditridecyl adipate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016958922
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanedioic acid, 1,6-ditridecyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Bis(tridecyl) adipate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9027786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(tridecyl) adipate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.284
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DITRIDECYL ADIPATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7CCE2L906B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Ditridecyl adipate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Ditridecyl adipate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Ditridecyl adipate
Reactant of Route 4
Reactant of Route 4
Ditridecyl adipate
Reactant of Route 5
Reactant of Route 5
Ditridecyl adipate
Reactant of Route 6
Reactant of Route 6
Ditridecyl adipate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.